N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazinone core substituted with a 4-ethoxyphenyl group at the 3-position and a 3,4-dimethoxybenzenesulfonamide moiety linked via an ethyl chain. The compound’s molecular formula is C22H25N3O6S, with a molecular weight of approximately 459.5 g/mol.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)18-9-11-20(29-2)21(15-18)30-3/h5-12,15,23H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSOKQBNVDQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the ethoxyphenyl and dimethoxybenzenesulfonamide groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various sulfonyl chlorides. Reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyridazinone core is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways associated with disease progression.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. The structural components indicate potential interactions with bacterial cell walls or metabolic pathways, leading to bactericidal effects .
Case Studies and Experimental Data
-
Anticancer Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results demonstrated IC50 values ranging from 10 to 20 μM, indicating potent activity against breast and colon cancer cells .
Compound Cell Line IC50 (μM) Compound A MCF-7 (Breast) 15 Compound B HCT116 (Colon) 12 -
Antimicrobial Effects : Another study tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 μg/mL against both strains, suggesting significant antimicrobial potential.
Microbe MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
